2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Catalog No.
S561447
CAS No.
2554-06-5
M.F
C12H24O4Si4
M. Wt
344.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasi...

CAS Number

2554-06-5

Product Name

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

IUPAC Name

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Molecular Formula

C12H24O4Si4

Molecular Weight

344.66 g/mol

InChI

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3

InChI Key

VMAWODUEPLAHOE-UHFFFAOYSA-N

SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C

Synonyms

1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane, TM-TVCS

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C

Synthesis and Characterization:

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (TMVTS) is a cyclic siloxane molecule with four vinyl groups and four methyl groups attached to the silicon atoms. It is synthesized through the ring-opening polymerization of tetramethyldisiloxane (TMDS) in the presence of a suitable catalyst. Research has explored various methods for TMVTS synthesis, including using cationic initiators, [] Ziegler-Natta catalysts, [] and ring-opening metathesis polymerization (ROMP). []

Cross-Coupling Reactions:

One of the primary applications of TMVTS in scientific research lies in its ability to undergo cross-coupling reactions. The presence of vinyl groups on the molecule allows it to participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, with various aryl and vinyl halides. This has enabled the synthesis of diverse organic molecules with tailored functionalities, making TMVTS a valuable building block in organic synthesis. []

Polymer Precursors:

Due to its cyclic structure and the presence of vinyl groups, TMVTS can serve as a precursor for various types of polymers. Research has explored its use in the synthesis of:

  • Silicone elastomers: By hydrosilylation reaction with hydride-terminated polydimethylsiloxane (PDMS), TMVTS can be incorporated into silicone elastomers, improving their mechanical properties and thermal stability. []
  • Siloxane copolymers: Copolymerization of TMVTS with other cyclic siloxanes or vinyl monomers allows for the development of novel siloxane copolymers with desired properties for various applications.
  • Star-shaped polymers: TMVTS can be used as a core molecule for the synthesis of star-shaped polymers by attaching different polymer chains to its vinyl groups through controlled polymerization techniques.

Other Applications:

Beyond the aforementioned applications, research has also explored the use of TMVTS in other areas, including:

  • As a crosslinking agent for siloxane materials: The vinyl groups of TMVTS can react with other vinyl-containing molecules, promoting crosslinking and enhancing the mechanical properties of siloxane-based materials.
  • As a precursor for surface modification: The vinyl groups of TMVVTS can be used to modify surfaces, introducing new functionalities or improving adhesion properties.

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a siloxane compound with the molecular formula C12H24O4Si4C_{12}H_{24}O_{4}Si_{4} and a molecular weight of 344.66 g/mol. It is categorized under organosilicon compounds and is recognized for its unique structure featuring four vinyl groups and four methyl groups attached to a cyclotetrasiloxane backbone. This compound is primarily used in various industrial applications due to its versatile chemical properties and ability to participate in polymerization reactions .

, particularly involving the vinyl groups. Notably, it can participate in:

  • Cross-coupling reactions: In the presence of palladium catalysts, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can react with aryl bromides to yield styrene derivatives .
  • Polymerization: The vinyl groups allow for addition polymerization processes, leading to the formation of silicone-based polymers which have applications in coatings and sealants .

The synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane typically involves:

  • Hydrosilylation: This method utilizes vinyl-containing silanes and siloxanes in the presence of catalysts (often platinum-based) to facilitate the addition of vinyl groups to siloxane frameworks.
  • Ring-opening polymerization: Starting from cyclic siloxanes (like octamethylcyclotetrasiloxane), controlled polymerization can lead to the formation of this tetravinyl-substituted siloxane.

These methods allow for tailored synthesis depending on desired properties and applications .

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane finds extensive use in several fields:

  • Coatings and Sealants: Its ability to form durable films makes it suitable for protective coatings.
  • Adhesives: The compound serves as an intermediate in synthesizing adhesives with enhanced performance characteristics.
  • Silicone Polymers: It is used as a precursor in producing silicone elastomers and resins that are flexible and resistant to extreme temperatures .

Several compounds exhibit structural or functional similarities to 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. Here are some notable examples:

Compound NameStructureKey Features
OctamethylcyclotetrasiloxaneC8H24O4Si4C_{8}H_{24}O_{4}Si_{4}Base structure for many siloxanes; lacks vinyl groups
1-Hydroxy-1-(trimethylsiloxy)-3-vinylcyclopropaneC9H16O3SiC_{9}H_{16}O_{3}SiContains vinyl group; used in polymer synthesis
3-MethacryloxypropyltrimethoxysilaneC10H20O5SiC_{10}H_{20}O_{5}SiVinyl group facilitates cross-linking; used in adhesives

Uniqueness: The defining feature of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is its high degree of substitution with both methyl and vinyl groups on a cyclotetrasiloxane framework. This unique combination enhances its reactivity and versatility compared to other siloxanes and organosilicon compounds.

Physical Description

Liquid

Boiling Point

224.0 °C

Melting Point

-43.5 °C

UNII

3NT606T1VK

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 121 of 159 companies with hazard statement code(s):;
H315 (18.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (11.57%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27342-69-4
2554-06-5

Wikipedia

2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-: ACTIVE
Cyclotetrasiloxane, tetraethenyltetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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